
(R)-1-(2,6-Dichlorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,6-Dichlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a propan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In industrial settings, the production of ®-1-(2,6-Dichlorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-(2,6-Dichlorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
®-1-(2,6-Dichlorophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, ®-1-(2,6-Dichlorophenyl)propan-1-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-1-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,6-Dichlorophenyl)propan-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(2,6-Dichlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2,6-Dichlorophenyl)butan-1-amine: A compound with a longer carbon chain, exhibiting different reactivity and properties.
Uniqueness
®-1-(2,6-Dichlorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H11Cl2N |
|---|---|
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
(1R)-1-(2,6-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |
Clé InChI |
UDUDBWXCNNICCQ-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=CC=C1Cl)Cl)N |
SMILES canonique |
CCC(C1=C(C=CC=C1Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
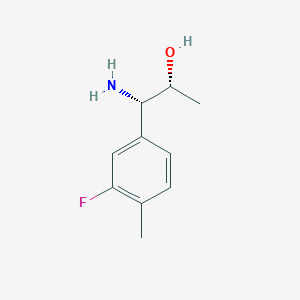
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
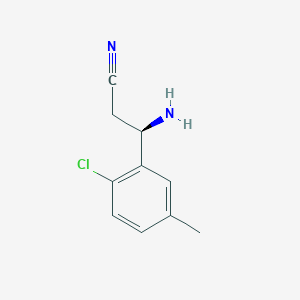
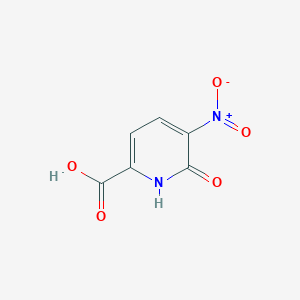
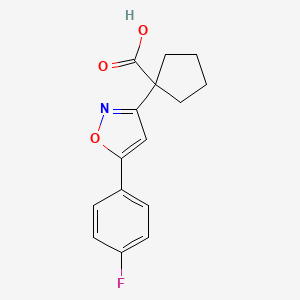

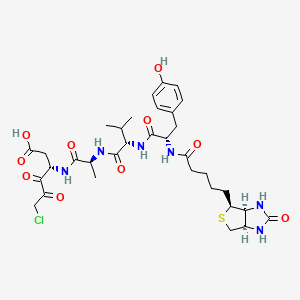
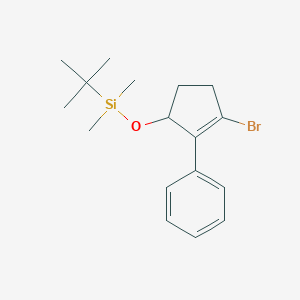
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
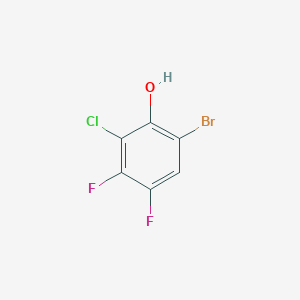
![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)
